TGR5 agonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TGR5 agonist 3 is a synthetic compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1. TGR5 is a member of the G-protein-coupled receptor family and plays a significant role in regulating energy homeostasis, glucose metabolism, and bile acid homeostasis. This compound has emerged as a promising therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization One common synthetic route involves the use of 3-phenoxypyrazine-2-carboxamide derivativesThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
TGR5 agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific substituents on the phenoxypyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
TGR5 agonist 3 has a wide range of scientific research applications, including:
Mecanismo De Acción
TGR5 agonist 3 exerts its effects by binding to the TGR5 receptor, which is a G-protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of Gαs proteins. This leads to the activation of downstream signaling pathways, including protein kinase A, nuclear factor kappa-B, and extracellular signal-regulated kinases. These pathways play crucial roles in regulating glucose metabolism, energy homeostasis, and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist with similar biological activity.
4-benzofuranyloxynicotinamide derivatives: A series of compounds with potent TGR5 agonistic activity.
[2-(2,5-dichlorophenoxy)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone: A non-steroidal TGR5 agonist with high efficacy.
Uniqueness
TGR5 agonist 3 is unique due to its specific structural features that confer high selectivity and potency towards the TGR5 receptor. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for the development of new derivatives with improved pharmacological properties .
Actividad Biológica
TGR5 (also known as Gpbar1) is a G protein-coupled receptor that plays a significant role in metabolic regulation, particularly in glucose homeostasis and energy expenditure. The compound referred to as TGR5 agonist 3 has garnered attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes and obesity. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
TGR5 agonists, including this compound, primarily function by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This action leads to increased insulin secretion from pancreatic beta cells and reduced glucagon release, ultimately lowering blood glucose levels. Additionally, TGR5 activation is associated with enhanced energy expenditure and lipid metabolism.
Structure-Activity Relationship (SAR)
The potency of this compound is influenced by its chemical structure. Initial studies identified that modifications on the tetrahydrobenzimidazole core significantly affect its efficacy. For instance:
- Methylation at the 7-position of the core structure resulted in enhanced potency for both murine TGR5 (mTGR5) and human TGR5 (hTGR5).
- Substitution patterns on the phenyl ring were critical; halogen substitutions at specific positions improved agonist activity while altering electron-donating or withdrawing characteristics impacted potency negatively.
Table 1 summarizes key structural modifications and their corresponding effects on potency.
Modification | Effect on Potency |
---|---|
Methylation at 7-position | Increased potency |
2,6-Difluoro substitution | High potency |
Electron-withdrawing groups | Essential for optimal activity |
Electron-donating groups | Significant reduction in potency |
Efficacy in Animal Models
Research has demonstrated that this compound effectively reduces blood glucose levels in various animal models. In a study involving C57BL/6 mice, oral administration of this compound at a dose of 30 mg/kg resulted in:
- A 13–22% reduction in the area under the blood glucose curve (AUC) during oral glucose tolerance tests (OGTT).
- Significant reductions in fasting blood glucose levels compared to control groups.
Case Study 1: Impact on Glucose Homeostasis
In a controlled study, researchers administered this compound to diabetic mice over a four-week period. Results indicated:
- A marked improvement in insulin sensitivity.
- Enhanced GLP-1 secretion leading to better glycemic control.
- No adverse effects on gallbladder function were noted, which is often a concern with systemic TGR5 activation.
Case Study 2: Comparative Efficacy with Other Agonists
This compound was compared with OL3, another low-absorbed TGR5 agonist. While both compounds demonstrated significant reductions in blood glucose levels, this compound exhibited superior efficacy in stimulating GLP-1 release without causing gallbladder filling, which is a common side effect associated with other TGR5 agonists.
Propiedades
Fórmula molecular |
C28H48O5 |
---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1 |
Clave InChI |
WZSOJFRSTCSXOJ-WVAMBBLPSA-N |
SMILES isomérico |
CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O |
SMILES canónico |
CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.